molecular formula C10H20O3 B14739847 (5-Ethyl-2-propyl-1,3-dioxan-5-yl)methanol CAS No. 5187-26-8

(5-Ethyl-2-propyl-1,3-dioxan-5-yl)methanol

Cat. No.: B14739847
CAS No.: 5187-26-8
M. Wt: 188.26 g/mol
InChI Key: QKXWZRJDQZMLTO-UHFFFAOYSA-N
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Description

(5-Ethyl-2-propyl-1,3-dioxan-5-yl)methanol is an organic compound characterized by a six-membered dioxane ring with ethyl and propyl substituents at the 5-position and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethyl-2-propyl-1,3-dioxan-5-yl)methanol typically involves the cyclization of appropriate diols with aldehydes or ketones under acidic conditions. One common method is the reaction of 1,3-propanediol with ethyl and propyl aldehydes in the presence of an acid catalyst to form the dioxane ring, followed by reduction to introduce the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the acid catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(5-Ethyl-2-propyl-1,3-dioxan-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products

    Oxidation: (5-Ethyl-2-propyl-1,3-dioxan-5-yl)carboxylic acid.

    Reduction: (5-Ethyl-2-propyl-1,3-dioxan-5-yl)methane.

    Substitution: (5-Ethyl-2-propyl-1,3-dioxan-5-yl)methyl chloride.

Scientific Research Applications

(5-Ethyl-2-propyl-1,3-dioxan-5-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its stability and solubility.

    Industry: Utilized in the production of polymers and resins due to its reactive hydroxyl group.

Mechanism of Action

The mechanism of action of (5-Ethyl-2-propyl-1,3-dioxan-5-yl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The dioxane ring provides stability and rigidity, allowing the compound to interact with enzymes and receptors in a specific manner.

Comparison with Similar Compounds

Similar Compounds

  • (5-Ethyl-2-methyl-1,3-dioxan-5-yl)methanol
  • (5-Propyl-2-methyl-1,3-dioxan-5-yl)methanol
  • (5-Ethyl-2-butyl-1,3-dioxan-5-yl)methanol

Uniqueness

(5-Ethyl-2-propyl-1,3-dioxan-5-yl)methanol is unique due to its specific combination of ethyl and propyl groups, which confer distinct physical and chemical properties

Properties

CAS No.

5187-26-8

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

(5-ethyl-2-propyl-1,3-dioxan-5-yl)methanol

InChI

InChI=1S/C10H20O3/c1-3-5-9-12-7-10(4-2,6-11)8-13-9/h9,11H,3-8H2,1-2H3

InChI Key

QKXWZRJDQZMLTO-UHFFFAOYSA-N

Canonical SMILES

CCCC1OCC(CO1)(CC)CO

Origin of Product

United States

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